molecular formula C21H24N4O3 B6477335 3-(2,3-dimethoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea CAS No. 2640969-20-4

3-(2,3-dimethoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea

Cat. No.: B6477335
CAS No.: 2640969-20-4
M. Wt: 380.4 g/mol
InChI Key: FCRAZICLPRNWFL-UHFFFAOYSA-N
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Description

This compound features a urea core linked to a 2,3-dimethoxyphenyl group and a phenethyl chain terminating in a 1-methyl-1H-pyrazol-5-yl moiety. The 2,3-dimethoxy substitution on the phenyl ring is notable for its electron-donating effects, which may enhance π-π stacking or hydrogen bonding with biological targets . The pyrazole ring, a common pharmacophore in medicinal chemistry, contributes to metabolic stability and target engagement.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-25-18(12-14-23-25)16-9-7-15(8-10-16)11-13-22-21(26)24-17-5-4-6-19(27-2)20(17)28-3/h4-10,12,14H,11,13H2,1-3H3,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRAZICLPRNWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,5-Dimethoxyphenyl)-3-(4-Methyl-1H-pyrazol-1-yl)urea (MK13)

  • Structure : Urea core with 3,5-dimethoxyphenyl and 4-methylpyrazole groups.
  • Key Differences :
    • Substitution Pattern : MK13 has meta-dimethoxy groups on the phenyl ring vs. the ortho-dimethoxy groups in the target compound. This alters electronic distribution and steric accessibility .
    • Pyrazole Position : The pyrazole in MK13 is substituted at the 1-position (4-methyl), whereas the target compound’s pyrazole is at the 5-position (1-methyl). This positional isomerism may affect binding orientation.
  • Synthesis: MK13 is synthesized via condensation of ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with 3-isopropyl-1H-pyrazol-5-amine in acetic acid . The target compound likely employs a similar urea-forming reaction but with 2,3-dimethoxyphenyl isocyanate and a pyrazole-containing phenethylamine.

1-Ethyl-3-(3-Methyl-1-Phenyl-1H-pyrazol-4-ylmethyl)urea (9a)

  • Structure : Urea with ethyl and 3-methyl-1-phenylpyrazole groups.
  • Key Differences: Linker: Compound 9a uses a methylene (-CH2-) linker, while the target compound has a phenethyl (-CH2CH2-) spacer. The longer linker in the target may improve conformational adaptability .

1-(4-Fluorophenyl)-3-(4-(4-Fluorophenyl)-3-(2-Hydroxyethyl)-1-Methyl-1H-pyrazol-5-yl)urea (19)

  • Structure : Fluorinated phenyl and pyrazole groups with a hydroxyethyl chain.
  • Key Differences: Halogen vs. Hydroxyethyl Chain: The hydroxyethyl group in 19 introduces hydrogen-bonding capability absent in the target, which may influence pharmacokinetics (e.g., half-life) .

MDL100907 [(±)-2,3-Dimethoxyphenyl-1-(2-(4-Piperidine)methanol)]

  • Structure: Shares the 2,3-dimethoxyphenyl group but replaces urea with a piperidine methanol moiety.
  • Key Differences :
    • Pharmacophore : MDL100907 lacks the urea group, instead using an alcohol for hydrogen bonding. This difference may shift selectivity toward serotonin receptors (e.g., 5-HT2A) .
    • Rigidity : The piperidine ring in MDL100907 imposes conformational rigidity compared to the flexible phenethyl-urea in the target compound .

Structural and Functional Implications

Feature Target Compound MK13 Compound 19 MDL100907
Aromatic Substitution 2,3-Dimethoxyphenyl 3,5-Dimethoxyphenyl 4-Fluorophenyl 2,3-Dimethoxyphenyl
Heterocycle 1-Methyl-1H-pyrazol-5-yl 4-Methyl-1H-pyrazol-1-yl 1-Methyl-1H-pyrazol-5-yl Piperidine
Linker Phenethyl (-CH2CH2-) None (direct bond) Hydroxyethyl (-CH2CH2OH) Piperidine methanol
Key Interactions Urea (H-bonding), methoxy (π-π) Urea (H-bonding), meta-methoxy Fluorine (halogen bonding) Alcohol (H-bonding), methoxy

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